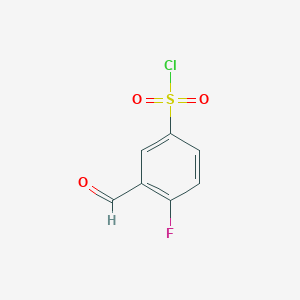

4-Fluoro-3-formylbenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

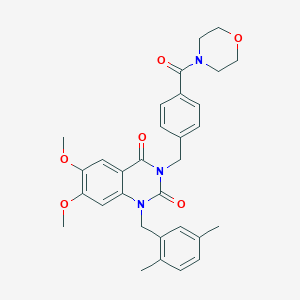

4-Fluoro-3-formylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClFO3S . It has a molecular weight of 222.62 . The compound is used in various areas of research .

Synthesis Analysis

The synthesis of 3-formylbenzenesulfonyl chloride derivatives, which are similar to this compound, has been developed from the corresponding benzaldehydes . The key step in this procedure is the conversion of aldehyde bisulfite adducts to target compounds via a two-stage reaction in the presence of Na2SO4 .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClFO3S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-4H . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación

Activation of Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, due to its strong electron-withdrawing fluorine atom, is an excellent agent for activating solid supports for the covalent attachment of biologicals. This reagent facilitates the rapid reaction with hydroxyl groups at ambient conditions, enabling the solid phase to be immediately used or stored without loss of activity. Applications include the therapeutic bioselective separation of lymphocyte subsets and tumor cells from bodily fluids (Chang et al., 1992).

Synthetic Route Development

A method for synthesizing 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes has been developed. This involves converting aldehyde bisulfite adducts to target compounds, showcasing the versatility of 4-Fluoro-3-formylbenzenesulfonyl chloride in synthetic chemistry (Bao et al., 2017).

Novel Synthesis Approaches

Research has also explored new synthesis methods for related compounds, such as 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, used in pesticide preparation. These studies offer insights into alternative routes enhancing the economic and practical feasibility of synthesizing fluorochemicals (Du et al., 2005).

Electrostatic Activation in SNAr Reactions

4-Fluorobenzenesulfonyl chloride's transformation into N-sulfonylpyridinium triflates underlines its role in facilitating SNAr reactions under mild conditions. This electrostatic activation opens new avenues for synthesizing pharmacologically relevant compounds (Weiss & Pühlhofer, 2001).

Detection and Quantification Technologies

The compound's derivatives have been used in developing sensitive detection methods for sulfide anions and other analytes in environmental and biological samples. This highlights its utility in analytical chemistry for creating high-selectivity sensors (Yang et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

4-fluoro-3-formylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSMBBVTQZDBRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]oxolan-3-amine](/img/structure/B2675445.png)

![2-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2675446.png)

![3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline](/img/structure/B2675449.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2675450.png)

![1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2675451.png)

![2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675458.png)

![4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2675459.png)